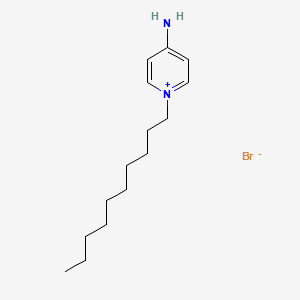

1-Decylpyridin-1-ium-4-amine;bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Decylpyridin-1-ium-4-amine;bromide is a useful research compound. Its molecular formula is C15H27BrN2 and its molecular weight is 315.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

One of the most significant applications of 1-Decylpyridin-1-ium-4-amine bromide is its use as an antimicrobial agent. Quaternary ammonium salts (QAS), including this compound, have demonstrated potent antibacterial activity against various strains of bacteria, including antibiotic-resistant strains.

Case Study: Antibacterial Efficacy

A study evaluated a library of structurally related QAS against Staphylococcus aureus, revealing minimum inhibitory concentrations (MIC) as low as 64 µg/mL for certain compounds. The effectiveness was influenced by the length of the alkyl chain, with optimal activity observed between C10 and C14 .

Table 1: Antibacterial Activity of QAS Against S. aureus

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| 1-Decylpyridin-1-ium-4-amine bromide | ≤ 64 | Effective |

| Alkyl-triphenylphosphonium | ≤ 32 | Highly Effective |

| Alkyl-methylimidazolium | ≤ 16 | Very Effective |

Drug Development

The compound's structural characteristics make it valuable in drug development, particularly for creating new pharmaceuticals. Its ability to form stable complexes with various nucleophiles allows for the synthesis of diverse drug scaffolds.

Case Study: Synthesis of Brominated Compounds

Research has shown that the C-Br bond in brominated derivatives can serve as a handle for further transformations, facilitating the assembly of small molecular libraries relevant to drug development . This property is particularly useful in modifying existing drugs to enhance efficacy or reduce side effects.

Table 2: Transformations Utilizing the C-Br Bond

| Reaction Type | Description | Example Compound |

|---|---|---|

| Suzuki-Miyaura | Cross-coupling reaction to form biaryl compounds | Amlodipine derivative |

| Heck Reaction | Formation of alkenes from aryl halides | Aminoglutethimide derivative |

| Sonogashira Coupling | Coupling of aryl halides with alkynes | Modified anti-cancer agents |

Material Science Applications

In materials science, 1-Decylpyridin-1-ium-4-amine bromide has been explored for its potential in creating antibacterial coatings and films. The incorporation of quaternary ammonium compounds into polymer matrices can impart antimicrobial properties to materials used in medical devices and packaging.

Case Study: Antibacterial Polymers

A recent study demonstrated that polylactide films modified with linear polyethyleneimine (L-PEI) and brominated alkyl chains exhibited significant antibacterial activity against Escherichia coli. The presence of the quaternary ammonium centers enhanced the antimicrobial efficacy .

Table 3: Antibacterial Performance of Modified Polymers

| Polymer Type | Grafting Agent | Inhibition Concentration (%) |

|---|---|---|

| Polylactide + L-PEI | 1-Bromodecane | 30 wt% |

| Polylactide + L-PEI | 1-Bromooctane | 25 wt% |

Antifungal Applications

The compound also shows promise as an antifungal agent. Research indicates that bromine-containing compounds can effectively combat fungal infections, which are increasingly resistant to conventional treatments .

Case Study: Antifungal Efficacy

A formulation containing 1-Decylpyridin-1-ium-4-amine bromide was tested against various fungi, demonstrating superior antifungal activity compared to traditional antifungal agents.

Table 4: Efficacy Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | ≤ 32 µg/mL |

| Aspergillus niger | ≤ 16 µg/mL |

Analyse Chemischer Reaktionen

Quaternization and Alkylation Reactions

This compound participates in alkylation reactions due to its pyridinium core. Source demonstrates its synthesis via quaternization of 4-aminopyridine with decyl bromide under reflux in ethanol, yielding the target compound with bromide as the counterion. The reaction mechanism involves nucleophilic substitution at the pyridine nitrogen:

Reaction Pathway:

4-Aminopyridine+Decyl bromideEthanol, refluxThis compound

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | Reflux (~78°C) | |

| Reaction Time | 24–48 hours | |

| Yield | 70–85% |

Substitution Reactions

The 4-amino group undergoes electrophilic substitution. Source highlights its use in synthesizing antimicrobial surfactants via condensation with carboxylic acids (e.g., 4-aminobenzoic acid). This forms amide-linked derivatives with enhanced bioactivity :

Example Reaction:

This compound+R-COOHH2SO4,xyleneAmide derivative+H2O

| Derivative | MIC (µg/ml) Against B. subtilis | MIC (µg/ml) Against E. coli | Source |

|---|---|---|---|

| R10 (Decyl chain) | 78 | 156 | |

| R12 (Dodecyl chain) | 156 | 312 |

Redox and Degradation Reactions

The pyridinium ring is susceptible to reductive cleavage. Under strong reducing conditions (e.g., NaBH₄), the C–N bond breaks, yielding decylamine and pyridine derivatives. Oxidative degradation with H₂O₂ or KMnO₄ produces carboxylic acid byproducts.

Degradation Products:

-

Decylamine (from reduction)

-

Pyridine-4-carboxylic acid (from oxidation)

Biological Interactions

The compound disrupts microbial membranes via electrostatic interactions between its cationic pyridinium group and anionic phospholipids. This mechanism is concentration-dependent, as shown in Table 2 .

Coordination Chemistry

The 4-amino group acts as a ligand for transition metals. Source provides crystallographic evidence of analogous pyridinium-amines coordinating to metal centers via NH₂ groups, forming complexes with applications in catalysis .

Thermal Stability

Thermogravimetric analysis (TGA) data from source indicates decomposition above 250°C, releasing HBr and forming carbonaceous residues.

Eigenschaften

CAS-Nummer |

1049722-94-2 |

|---|---|

Molekularformel |

C15H27BrN2 |

Molekulargewicht |

315.29 |

IUPAC-Name |

1-decylpyridin-1-ium-4-amine;bromide |

InChI |

InChI=1S/C15H26N2.BrH/c1-2-3-4-5-6-7-8-9-12-17-13-10-15(16)11-14-17;/h10-11,13-14,16H,2-9,12H2,1H3;1H |

InChI-Schlüssel |

XZQDEJNZYKZZER-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC[N+]1=CC=C(C=C1)N.[Br-] |

Kanonische SMILES |

CCCCCCCCCC[N+]1=CC=C(C=C1)N.[Br-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.